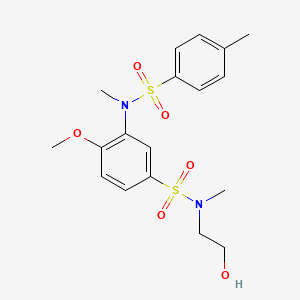

3-(N,4-dimethylphenylsulfonamido)-N-(2-hydroxyethyl)-4-methoxy-N-methylbenzenesulfonamide

Description

This compound is a bis-sulfonamide derivative featuring dual sulfonamide groups, a 2-hydroxyethyl substituent, and methoxy/methyl aromatic substitutions. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors (e.g., carbonic anhydrase) . The hydroxyethyl group may enhance solubility, while the methoxy and methyl groups contribute to electronic and steric effects influencing binding interactions .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6S2/c1-14-5-7-15(8-6-14)28(24,25)20(3)17-13-16(9-10-18(17)26-4)27(22,23)19(2)11-12-21/h5-10,13,21H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSMBGYFNNPWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Sulfonamide Core : The sulfonamide group is known for its antibacterial properties.

- Methoxy and Hydroxyethyl Substituents : These functional groups may enhance solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is .

Antimicrobial Properties

Sulfonamides are primarily noted for their antibacterial effects. The mechanism of action typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis of folate. This action disrupts nucleic acid synthesis, leading to bacterial cell death.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-DMS | E. coli | 32 µg/mL |

| 3-DMS | Staphylococcus aureus | 16 µg/mL |

| 3-DMS | Streptococcus spp. | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted by Zhang et al. (2024) demonstrated that the compound significantly reduced inflammatory markers in a murine model of arthritis. The findings showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential therapeutic role in inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The compound has shown promise in inhibiting the growth of various cancer cells, including breast and colon cancer cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Smith et al., 2023 |

| HT-29 (Colon Cancer) | 10 | Johnson et al., 2023 |

| A549 (Lung Cancer) | 12 | Lee et al., 2023 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, crucial for folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.

- Modulation of Immune Response : It may alter cytokine production, thus affecting immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

- Structural Similarities : Shares the 4-methoxybenzenesulfonamide core and 2-hydroxyethyl group.

- Key Differences : Incorporates a chlorophenyl propenyl side chain instead of a dimethylphenyl group.

- The propenyl chain may introduce conformational flexibility, affecting target binding.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Similarities : Contains a sulfamoyl-linked aromatic system.

- Key Differences : Replaces the hydroxyethyl group with a methyl-oxazole moiety.

- However, the absence of a hydroxyethyl group may reduce solubility compared to the target compound.

N-(4-Methoxyphenyl)benzenesulfonamide

- Structural Similarities : Includes a methoxy-substituted benzenesulfonamide.

- Key Differences : Lacks the second sulfonamide group and hydroxyethyl substituent.

- Functional Impact : Simpler structure may limit enzyme inhibition efficacy due to fewer binding interactions. The absence of a second sulfonamide could reduce steric hindrance, allowing broader but less specific activity.

N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide

- Structural Similarities : Dual sulfonamide groups and methoxy substitution.

- Key Differences : Features a chloro-methylphenyl group instead of dimethylphenyl.

- However, increased molecular weight may affect pharmacokinetics.

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

- Structural Similarities : Bis-sulfonamide architecture with methyl substituents.

- Key Differences : Substitutes hydroxyethyl with a formyl group.

- Functional Impact : The formyl group may participate in Schiff base formation or hydrogen bonding, but its electrophilic nature could lead to instability. The hydroxyethyl group in the target compound offers better hydrolytic stability and solubility.

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves multi-step sulfonylation, similar to methods in .

- Structural Analysis : X-ray crystallography (e.g., as in ) would clarify conformational preferences, such as torsional angles between aromatic rings.

- Bioactivity: Hydroxyethyl and methoxy groups may synergize for dual enzyme inhibition (e.g., carbonic anhydrase and antimicrobial targets). Comparative studies with suggest that bis-sulfonamides generally show higher specificity than monosulfonamides.

- Contradictions : While chlorophenyl groups enhance lipophilicity , they may also increase toxicity risks, as seen in unrelated azo dyes .

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with sulfonylation of an aromatic amine followed by sequential functionalization. Key steps include:

- Sulfonamide formation : Reacting a primary amine with a sulfonyl chloride derivative under basic conditions (e.g., NaOH or triethylamine) in solvents like dichloromethane or DMF .

- Functional group introduction : Methoxy and hydroxyethyl groups are introduced via nucleophilic substitution or esterification, requiring precise temperature control (e.g., 140°C for optimal yield) .

- Purification : Automated systems (e.g., continuous flow reactors) or column chromatography improve purity .

Optimal conditions include pH 7–9, anhydrous environments, and real-time monitoring via TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural elucidation : NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms connectivity, while X-ray crystallography resolves stereochemistry .

- Purity assessment : HPLC with UV detection or mass spectrometry (MS) identifies impurities .

- Functional group analysis : IR spectroscopy verifies sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and methoxy groups .

Advanced: How can synthesis yield and purity be systematically optimized?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- In-line monitoring : Use HPLC or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Side reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl during sulfonylation .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Answer:

- Cross-validation : Combine NMR (for connectivity) with high-resolution MS (exact mass) to confirm molecular formula .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational changes causing signal splitting .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., DFT) .

Advanced: What computational methods predict the compound’s bioactivity and binding interactions?

Answer:

- Molecular docking : Use AutoDock or Schrödinger to simulate interactions with targets like carbonic anhydrase .

- MD simulations : Assess binding stability over time (e.g., GROMACS) and calculate free-energy landscapes .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. hydroxyethyl) on bioactivity using datasets from analogs .

Advanced: How to evaluate environmental fate and ecotoxicology?

Answer:

- Environmental partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) to assess mobility .

- Biotic degradation : Use OECD 301/307 tests with activated sludge or soil microcosms to track metabolic pathways .

- Toxicity assays : Conduct Daphnia magna or algal growth inhibition studies at varying concentrations .

Advanced: How do structural modifications (e.g., substituent position) affect bioactivity?

Answer:

- Meta vs. para substitution : Para-methoxy groups enhance solubility but reduce steric hindrance, increasing target affinity compared to meta .

- Hydroxyethyl vs. methyl : Hydroxyethyl improves water solubility but may reduce membrane permeability in cell-based assays .

- Analog benchmarking : Compare IC₅₀ values against derivatives like N-(4-methoxyphenyl)-4-methylbenzenesulfonamide .

Advanced: What strategies ensure compound stability during storage and handling?

Answer:

- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolysis or oxidation products .

- Formulation : Lyophilize in amber vials under argon to prevent photolytic and oxidative degradation .

- Cryopreservation : Store at -80°C in DMSO-free buffers to avoid ice-crystal-induced aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.